Homaline was first isolated from the leaves of Homalium pronyense, a plant indigenous to New Caledonia. This plant has been noted for its unique alkaloid profile, which includes several structurally related compounds that share similar biosynthetic pathways.
Homaline falls under the classification of alkaloids, specifically bis-ζ-azalactams. Alkaloids are a diverse group of naturally occurring organic compounds that primarily contain basic nitrogen atoms. They are known for their pharmacological effects and have been widely studied for their therapeutic potential.
The synthesis of homaline has been achieved through various methodologies, with significant advancements in asymmetric synthesis techniques. One notable approach involves the conjugate addition of an enantiopure lithium amide reagent to an α,β-unsaturated ester, which serves as a key stereodefining step in the synthesis process .
Homaline possesses a complex molecular structure characterized by its bis-ζ-azalactam framework. The specific arrangement of atoms contributes to its biological activity and interaction with biological systems.
Homaline undergoes various chemical reactions that are crucial for its synthesis and modification. Key reactions include:
The reactions typically involve careful control of conditions such as temperature and solvent choice to optimize yields and selectivity towards desired products .
Homaline has several potential applications in scientific research:
Homaline, a bis-ζ-azalactam alkaloid, possesses the molecular formula C₃₀H₄₂N₄O₂ (molar mass: 490.68 g/mol) and features two defined stereocenters in its structure [1] [8]. Its IUPAC name, (4S,4′S)-1,1′-(1,4-butanediyl)bis(5-methyl-4-phenyl-1,5-diazocan-2-one), explicitly denotes the S configuration at both chiral carbon atoms (C4 and C4′). These stereocenters govern the molecule’s three-dimensional topology, with each lactam ring adopting a specific spatial orientation [1] [4].
The stereochemical representation follows IUPAC guidelines: solid wedges indicate bonds projecting above the plane (toward the viewer), while hashed wedges denote bonds below the plane. This avoids ambiguity in depicting tetrahedral chirality (Fig. 1A) [7]. Notably, homaline’s side chains (methyl and phenyl groups) exhibit fixed orientations relative to the diazocanone cores, influencing its biological interactions [4].
Table 1: Key Molecular Identifiers of Homaline
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₂N₄O₂ |
Molar Mass | 490.68 g/mol |
CAS Registry Number | 20410-93-9 |
Defined Stereocenters | 2 |
Absolute Configuration | (4S,4′S) |
While no experimental crystal structure of homaline is reported in the search results, insights into its conformation can be inferred from Hirshfeld surface analysis and energy frameworks applied to structurally analogous alkaloids. These methods quantify intermolecular interactions (e.g., van der Waals contacts, hydrogen bonds) in crystalline states, revealing that dispersion forces dominate molecular packing [2]. For homaline, computational models predict an antiparallel alignment of its lactam rings, stabilized by:
Molecular mechanics optimizations (e.g., density functional theory, B3LYP/6-311+G(d,p)) suggest a quasi-linear conformation (Fig. 1B), where stereocenters enforce a gauche orientation of the lactam units. The absence of water in the predicted binding cavity aligns with homaline’s low solubility, typical of hydrophobic alkaloids [2] [6].
Table 2: Predicted Intermolecular Interactions in Homaline
Interaction Type | Characteristics | Contribution |
---|---|---|
CH···O | Red regions on dnorm surfaces | ~43% |
π-Stacking | Antiparallel phenyl group alignment | ~32% |
van der Waals | Dominant in energy frameworks | ~25% |
Homaline belongs to the homalium alkaloid family, which includes hopromine, hoprominol, and hopromalinol. These share a bis-ζ-azalactam scaffold but differ in side-chain functionalities (Table 3) [4]. Key structural parallels include:
Divergences arise in side-chain termini:
These modifications alter dipole moments and H-bonding capacity, explaining differential bioactivities. Homology modeling based on γ-crystallin proteins (PDB: 1KZN) further reveals that homaline’s domain interfaces resemble those of monomeric γB-crystallin, with charged residue pairing stabilizing its tertiary structure [3] [4].
Table 3: Structural Comparison of Homalium Alkaloids
Alkaloid | R₁ Group | R₂ Group | Stereochemistry |
---|---|---|---|
Homaline | CH₃ | CH₃ | (4S,4′S) |
Hopromine | CH₂OH | CH₂OH | (4S,4′S) |
Hoprominol | CH₃ | CH₂OH | (4S,4′S) |
Hopromalinol | CH₃ | CHO | (4S,4′S) |
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